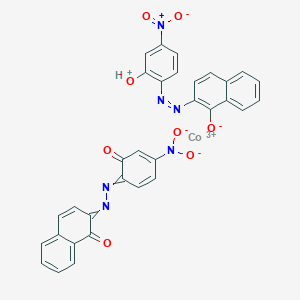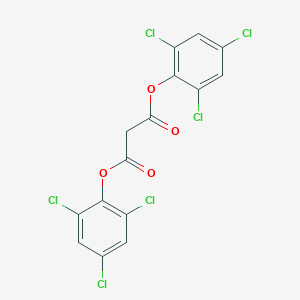
双(2,4,6-三氯苯基)丙二酸酯
概述
描述
Bis(2,4,6-trichlorophenyl) malonate is a useful research compound. Its molecular formula is C15H6Cl6O4 and its molecular weight is 462.9 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(2,4,6-trichlorophenyl) malonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(2,4,6-trichlorophenyl) malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,4,6-trichlorophenyl) malonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体学
双(2,4,6-三氯苯基)丙二酸酯的晶体结构已被研究,这对于了解其化学行为及其作为材料科学中构建单元的潜力具有重要意义。 该化合物在单斜晶系中结晶,具有特定的晶胞参数,其晶体结构已被确定 。此信息对于希望合成具有所需性能的新材料的研究人员至关重要。
有机合成
该化合物用作有机合成中的试剂,特别是在嘧啶酮的合成中,嘧啶酮在医药和农药中很重要。 使用双(2,4,6-三氯苯基)丙二酸酯的改进合成路线为创建这些有价值的化合物提供了更有效途径 .
环缩合反应
在有机化学领域,双(2,4,6-三氯苯基)丙二酸酯用于与1,3-双亲核试剂进行环缩合反应,生成六元杂环 。这些杂环在各种药物的开发中意义重大,可以导致新药的发现。
杀虫剂和杀虫剂合成
该化合物用于合成其他有机化合物,包括杀虫剂和杀虫剂。 其作为这些合成中中间体的作用突出了其在农业领域的重要性,因为它有助于开发用于害虫控制的新产品 .
染料制造
双(2,4,6-三氯苯基)丙二酸酯也参与染料的生产。 该化合物的化学性质使其适合于制造具有特定特征的染料,用于各个行业 .
材料科学
双(2,4,6-三氯苯基)丙二酸酯衍生物的热稳定性和分解性质在材料科学中引起关注。 了解这些性质可以导致开发具有提高稳定性的材料,用于高温环境 .
光伏材料
对双(2,4,6-三氯苯基)丙二酸酯相关化合物的光学性质的研究可以导致光伏材料的进步。 这些材料对于太阳能电池的开发和提高太阳能转换效率至关重要 .
作用机制
Target of Action
Bis(2,4,6-trichlorophenyl) malonate is a chemical compound that has been studied for its potential applications in various fields . It’s important to note that the targets of a compound can vary depending on the context of its use, such as the type of cells or organisms it interacts with, and the specific conditions under which it is applied.
Mode of Action
The compound’s structure suggests that it might interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects
Biochemical Pathways
Given its potential as a novel orally active inhibitor of hle , it may be involved in the regulation of inflammatory responses
Pharmacokinetics
Its physical and chemical properties, such as its molecular weight (462924), density (16±01 g/cm3), and boiling point (5596±500 °C at 760 mmHg) , may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given its potential as a novel orally active inhibitor of hle , it may exert anti-inflammatory effects by inhibiting the activity of HLE, an enzyme involved in the inflammatory response
Action Environment
The action of Bis(2,4,6-trichlorophenyl) malonate can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, pH, and the presence of other substances . Moreover, its handling and storage require specific conditions, such as being kept in closed vessels and refrigerated , to maintain its stability and efficacy.
属性
IUPAC Name |
bis(2,4,6-trichlorophenyl) propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl6O4/c16-6-1-8(18)14(9(19)2-6)24-12(22)5-13(23)25-15-10(20)3-7(17)4-11(15)21/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPCGKBOSFOHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)CC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382652 | |
| Record name | Bis(2,4,6-trichlorophenyl) propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15781-70-1 | |
| Record name | Bis(2,4,6-trichlorophenyl) propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(2,4,6-trichlorophenyl) propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes bis(2,4,6-trichlorophenyl) malonate particularly useful in chemical synthesis?
A1: Bis(2,4,6-trichlorophenyl) malonate, often referred to as a “magic malonate,” demonstrates high reactivity towards various 1,3-dinucleophiles. This reactivity makes it a valuable reagent for cyclocondensation reactions, leading to the formation of six-membered heterocycles. []
Q2: Can you provide examples of heterocyclic systems synthesized using bis(2,4,6-trichlorophenyl) malonate?
A2: This reagent has proven successful in synthesizing diverse heterocycles, including:
- Pyrimido[1,2‐a]pyrimidin-4-ones: This class of compounds was efficiently synthesized by reacting bis(2,4,6-trichlorophenyl) malonate with 2-aminopyrimidine and its derivatives. []
- Mesoionic xanthine analogs: Derivatives of mesoionic imidazo[1,2-α]pyrimidine-5,7-dione and 1,2,4-triazolo[1,5-α]pyrimidine-5,7-dione were synthesized using bis(2,4,6-trichlorophenyl) malonate as a key building block. []
- Tetrazolo[1,5‐α]pyrimidines: Bis(2,4,6-trichlorophenyl) malonate reacts with 5-aminotetrazole to yield tetrazolo[1,5‐α]pyrimidines, highlighting its versatility in constructing different heterocyclic frameworks. []
- 1H-Pyrido[l,2-a]quinazolines: This class of compounds was synthesized by reacting monosubstituted bis(2,4,6-trichlorophenyl) malonates with 3-aryl-3,4-dihydro-2-methyl-4-quinazolinones. []
- Triazaphenalene betaines: Bis(2,4,6-trichlorophenyl) malonate was used in the synthesis of mesomeric triazaphenalene betaines, demonstrating its utility in preparing compounds with potential material science applications. []
Q3: Are there any alternative reagents to bis(2,4,6-trichlorophenyl) malonate for similar cyclocondensation reactions?
A3: Yes, other malonate derivatives can be employed for cyclocondensation reactions, including:
- Diethyl malonates: These are more commonly used but may exhibit lower reactivity compared to bis(2,4,6-trichlorophenyl) malonate. [, ]
- (Chlorocarbonyl)ketenes: These reagents offer an alternative approach but might require different reaction conditions. []
Q4: Is there structural information available for bis(2,4,6-trichlorophenyl) malonate?
A4: Yes, the crystal structure of bis(2,4,6-trichlorophenyl) malonate has been determined. It crystallizes in the monoclinic crystal system, space group Cc, with specific lattice parameters: a = 12.0980(11) Å, b = 10.0628(9) Å, c = 15.1518(14) Å, and β = 104.231(1)°. []
Q5: What about the compound's molecular formula and weight?
A5: Bis(2,4,6-trichlorophenyl) malonate has the molecular formula C15H6Cl6O4 and a molecular weight of 472.88 g/mol. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

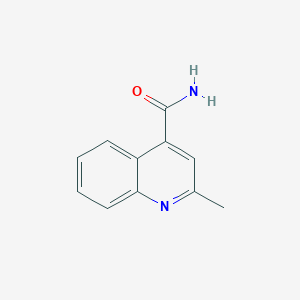
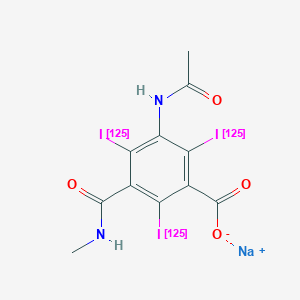


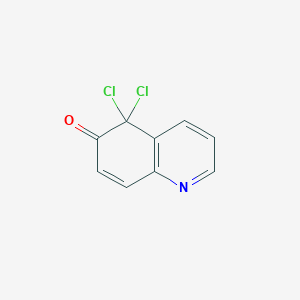
![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
![1-[(1R,9R,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6-trien-8-yl]propan-1-one](/img/structure/B101050.png)
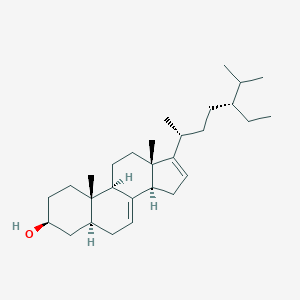
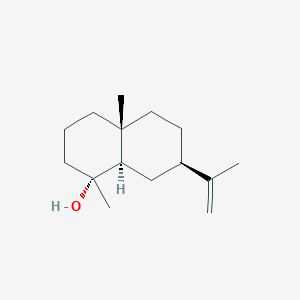
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
